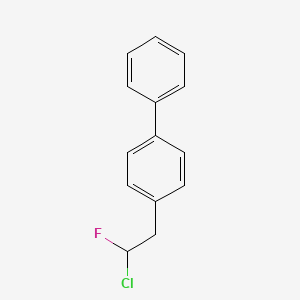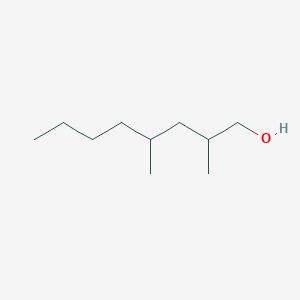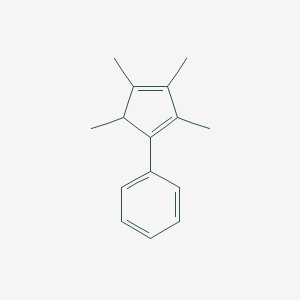
(2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)benzene is an organic compound that features a cyclopentadienyl ring substituted with four methyl groups and a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)benzene typically involves the reaction of tetramethylcyclopentadiene with benzene derivatives under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where tetramethylcyclopentadiene is reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反应分析
Types of Reactions: (2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced cyclopentadienyl derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Reduced cyclopentadienyl derivatives
Substitution: Halogenated or nitrated benzene derivatives
科学研究应用
(2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry for the synthesis of various metal complexes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for medicinal compounds.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
作用机制
The mechanism of action of (2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)benzene involves its interaction with molecular targets through its cyclopentadienyl and benzene rings. These interactions can lead to the formation of stable complexes with transition metals, which are crucial in catalytic processes. The compound’s unique structure allows it to participate in various chemical reactions, facilitating the formation of desired products.
Similar Compounds:
1,2,3,4-Tetramethyl-1,3-cyclopentadiene: Similar structure but lacks the benzene ring.
Tetraphenylcyclopentadienone: Contains phenyl groups instead of methyl groups.
N-[dimethyl(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)silyl]-4-fluorobenzamide: Contains additional functional groups and a silicon atom.
Uniqueness: this compound is unique due to its combination of a highly substituted cyclopentadienyl ring and a benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical syntheses and industrial applications.
属性
| 126910-37-0 | |
分子式 |
C15H18 |
分子量 |
198.30 g/mol |
IUPAC 名称 |
(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)benzene |
InChI |
InChI=1S/C15H18/c1-10-11(2)13(4)15(12(10)3)14-8-6-5-7-9-14/h5-9,12H,1-4H3 |
InChI 键 |
DZVFHSCKPUMMII-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=C(C(=C1C2=CC=CC=C2)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



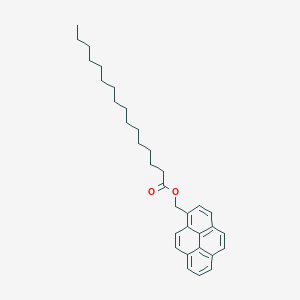
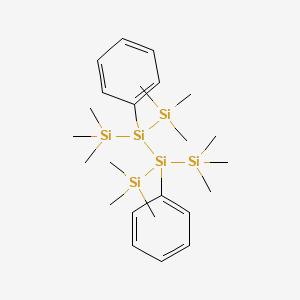
![4-(4-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14287665.png)
